molecular formula C17H13Cl2NO3S B091340 Benzenesulfonamide, N-(6,8-dichloro-5-hydroxy-1-naphthalenyl)-4-methyl- CAS No. 129-41-9

Benzenesulfonamide, N-(6,8-dichloro-5-hydroxy-1-naphthalenyl)-4-methyl-

Cat. No. B091340
CAS RN: 129-41-9
M. Wt: 382.3 g/mol
InChI Key: VIWFMROFBWHDBY-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(6,8-dichloro-5-hydroxy-1-naphthalenyl)-4-methyl- is a chemical compound that has been extensively studied in the field of pharmaceuticals. It is commonly known as dichlorophenamide and is used as a carbonic anhydrase inhibitor. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism Of Action

Dichlorophenamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in the production of aqueous humor in the eye and a decrease in the frequency of seizures in epilepsy patients.

Biochemical And Physiological Effects

Dichlorophenamide has been shown to have various biochemical and physiological effects. It has been shown to decrease intraocular pressure in glaucoma patients, decrease the frequency of seizures in epilepsy patients, and decrease the incidence of acute mountain sickness in individuals traveling to high altitudes. The compound has also been shown to have diuretic effects, leading to an increase in urine production.

Advantages And Limitations For Lab Experiments

Dichlorophenamide has various advantages and limitations for lab experiments. Its high yield and purity make it an ideal compound for research purposes. However, its use is limited by its toxicity and the need for specialized equipment for its synthesis and purification.

Future Directions

There are various future directions for the study of dichlorophenamide. Its use in the treatment of altitude sickness is being studied, and its potential use in the treatment of other diseases, such as cystic fibrosis and chronic obstructive pulmonary disease, is being explored. The development of more efficient synthesis methods and the study of the compound's toxicity and side effects are also important areas of research.
Conclusion
In conclusion, dichlorophenamide is a chemical compound that has been extensively studied for its use as a carbonic anhydrase inhibitor. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of dichlorophenamide in the treatment of various diseases.

Synthesis Methods

Dichlorophenamide can be synthesized using various methods, including the reaction of 6,8-dichloro-5-hydroxy-1-naphthalenesulfonyl chloride with 4-methylbenzenamine in the presence of a base. Another method involves the reaction of 6,8-dichloro-5-hydroxy-1-naphthalenesulfonic acid with 4-methylbenzenamine in the presence of a coupling agent. The yield of dichlorophenamide is high using these methods, and the purity of the compound can be ensured using various purification techniques.

Scientific Research Applications

Dichlorophenamide has been extensively studied for its use as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, and its inhibition can be useful in the treatment of various diseases, including glaucoma, epilepsy, and altitude sickness. Dichlorophenamide has been shown to be effective in the treatment of glaucoma and epilepsy, and its use in altitude sickness is being studied.

properties

CAS RN

129-41-9

Product Name

Benzenesulfonamide, N-(6,8-dichloro-5-hydroxy-1-naphthalenyl)-4-methyl-

Molecular Formula

C17H13Cl2NO3S

Molecular Weight

382.3 g/mol

IUPAC Name

N-(6,8-dichloro-5-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H13Cl2NO3S/c1-10-5-7-11(8-6-10)24(22,23)20-15-4-2-3-12-16(15)13(18)9-14(19)17(12)21/h2-9,20-21H,1H3

InChI Key

VIWFMROFBWHDBY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C(=CC(=C3O)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C(=CC(=C3O)Cl)Cl

Other CAS RN

129-41-9

synonyms

N-(2,4-Dichloro-1-hydroxy-5-naphtyl)-p-toluenesulfonamide

Origin of Product

United States

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